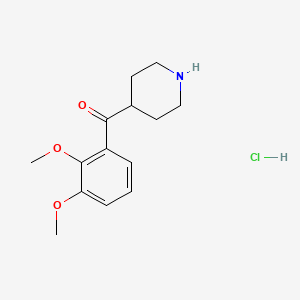
(2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL is a chemical compound with the molecular formula C14H20ClNO3 and a molecular weight of 285.77 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a benzoyl group substituted with two methoxy groups at the 2 and 3 positions.
Vorbereitungsmethoden
The synthesis of (2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL involves several steps. One common synthetic route starts with the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine to yield 4-(2,3-Dimethoxybenzoyl)piperidine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Analyse Chemischer Reaktionen
(2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
(2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL can be compared with other similar compounds, such as:
4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride: This compound has methoxy groups at the 3 and 4 positions instead of 2 and 3.
4-(2,4-Dimethoxybenzoyl)piperidine hydrochloride: This compound has methoxy groups at the 2 and 4 positions.
The unique positioning of the methoxy groups in this compound can lead to different chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C14H20ClNO3 |
|---|---|
Molekulargewicht |
285.76 g/mol |
IUPAC-Name |
(2,3-dimethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10;/h3-5,10,15H,6-9H2,1-2H3;1H |
InChI-Schlüssel |
ZMJAXQVDQSLRGF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C(=O)C2CCNCC2.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














